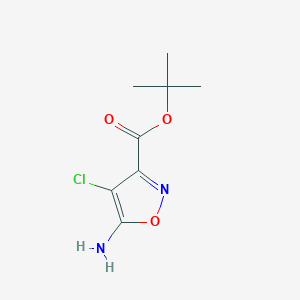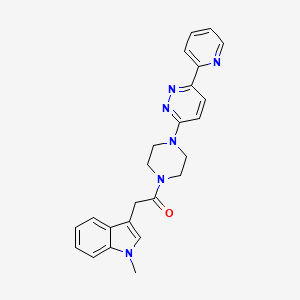![molecular formula C22H13BrFN3 B2670238 3-(4-bromophenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901228-91-9](/img/structure/B2670238.png)
3-(4-bromophenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-bromophenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a chemical compound that has shown promising results in scientific research applications. It belongs to the class of pyrazoloquinoline derivatives, which have been studied extensively due to their potential therapeutic uses. In
Scientific Research Applications
Organic Synthesis and Chemical Properties
Research has demonstrated the synthesis and evaluation of pyrazoloquinoline derivatives for their antiamoebic activity, highlighting their potential in developing treatments against Entamoeba histolytica. These compounds exhibit promising activity, some surpassing standard drugs like metronidazole in efficacy, without being toxic to kidney epithelial cells (Budakoti, Asha et al., 2008). Additionally, the synthesis and transformations of quinoline derivatives have been explored for their fluorescent properties, indicating their utility in biochemistry and medicine for studying biological systems (Aleksanyan, I. et al., 2013).
Fluorescence and Photophysical Studies
Quinoline derivatives, including pyrazoloquinolines, have been reported as highly efficient organic fluorescent materials. They find applications in light-emitting devices due to their stable fluorescence in various conditions. The reversible quenching of fluorescence by protonation in some derivatives offers insights into dynamic and static quenching mechanisms, which could be beneficial in designing fluorescence-based sensors and devices (Mu, Linping et al., 2010).
Material Science and Light-Emitting Applications
The optical absorption of pyrazoloquinoline derivatives has been thoroughly investigated, revealing the influence of different substituents on their absorption spectra. These findings are essential for developing materials with tailored optical properties for applications in optoelectronics and photonics (Całus, S. et al., 2006). Moreover, the synthesis of various pyrazoloquinoline derivatives for use in organic light-emitting diodes (OLEDs) showcases their potential as emitting materials, contributing to advancements in display and lighting technologies (and, Y. T. et al., 2001).
Biological Applications and Imaging
Pyrazoloquinoline derivatives have also been explored for their interactions with proteins and potential applications in mammalian cell imaging. Their ability to stain cultured cells, acting as fluorophores binding to protein molecules, indicates their utility in biological research and diagnostic imaging (Majumdar, K. et al., 2014).
properties
IUPAC Name |
3-(4-bromophenyl)-8-fluoro-1-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrFN3/c23-15-8-6-14(7-9-15)21-19-13-25-20-11-10-16(24)12-18(20)22(19)27(26-21)17-4-2-1-3-5-17/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJVDWXGSARYGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2670156.png)

![N-[2-(4-fluorophenyl)ethyl]-2-(4-methylphenylthio)acetamide](/img/structure/B2670160.png)




![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2670166.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2670172.png)


![6-Acetyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2670176.png)